ETBICYPHAT
ETBICYPHAT
Antagonist of GABA(A) receptors. Highly pure, synthetic, and biologically active ethyl bicyclophosphate organophosphorous compound. Blocker of neuronal voltage and GABA dependent Cl- currents, and potent convulsant.
It is a neuronal voltage-dependent and GABA-gated Cl- channels blocker. It is also a non-competitive GABA antagonist and it causes epileptoform seizures. Organophosphorous compound , synthetic
Cl- channel total blocking concentration: (IC100) ~ 50 nM (Lymnaea stagnalis);(IC50) for [3H]-dihydropicrotoxin binding with rat brain membrane P2 fraction: 5.0 μM (Ticku M.);(IC50) for [35S]-tert. butyl-thionebicyclophosphate binding with human brain membranes : 5.9 μM (Casida J.); experiments with [3H]-labelled GABA-competitive ligands (Muscimol, Funitrazepam) showed no influence of Etbicyphat up to 10 μM.
It is a neuronal voltage-dependent and GABA-gated Cl- channels blocker. It is also a non-competitive GABA antagonist and it causes epileptoform seizures. Organophosphorous compound, synthetic
It is a neuronal voltage-dependent and GABA-gated Cl- channels blocker. It is also a non-competitive GABA antagonist and it causes epileptoform seizures. Organophosphorous compound , synthetic
Cl- channel total blocking concentration: (IC100) ~ 50 nM (Lymnaea stagnalis);(IC50) for [3H]-dihydropicrotoxin binding with rat brain membrane P2 fraction: 5.0 μM (Ticku M.);(IC50) for [35S]-tert. butyl-thionebicyclophosphate binding with human brain membranes : 5.9 μM (Casida J.); experiments with [3H]-labelled GABA-competitive ligands (Muscimol, Funitrazepam) showed no influence of Etbicyphat up to 10 μM.
It is a neuronal voltage-dependent and GABA-gated Cl- channels blocker. It is also a non-competitive GABA antagonist and it causes epileptoform seizures. Organophosphorous compound, synthetic
Brand Name:
Vulcanchem
CAS No.:
1005-93-2
VCID:
VC20872446
InChI:
InChI=1S/C6H11O4P/c1-2-6-3-8-11(7,9-4-6)10-5-6/h2-5H2,1H3
SMILES:
CCC12COP(=O)(OC1)OC2
Molecular Formula:
C6H11O4P
Molecular Weight:
178.12 g/mol
ETBICYPHAT
CAS No.: 1005-93-2
Cat. No.: VC20872446
Molecular Formula: C6H11O4P
Molecular Weight: 178.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Antagonist of GABA(A) receptors. Highly pure, synthetic, and biologically active ethyl bicyclophosphate organophosphorous compound. Blocker of neuronal voltage and GABA dependent Cl- currents, and potent convulsant. It is a neuronal voltage-dependent and GABA-gated Cl- channels blocker. It is also a non-competitive GABA antagonist and it causes epileptoform seizures. Organophosphorous compound , synthetic Cl- channel total blocking concentration: (IC100) ~ 50 nM (Lymnaea stagnalis);(IC50) for [3H]-dihydropicrotoxin binding with rat brain membrane P2 fraction: 5.0 μM (Ticku M.);(IC50) for [35S]-tert. butyl-thionebicyclophosphate binding with human brain membranes : 5.9 μM (Casida J.); experiments with [3H]-labelled GABA-competitive ligands (Muscimol, Funitrazepam) showed no influence of Etbicyphat up to 10 μM. It is a neuronal voltage-dependent and GABA-gated Cl- channels blocker. It is also a non-competitive GABA antagonist and it causes epileptoform seizures. Organophosphorous compound, synthetic |
|---|---|
| CAS No. | 1005-93-2 |
| Molecular Formula | C6H11O4P |
| Molecular Weight | 178.12 g/mol |
| IUPAC Name | 4-ethyl-2,6,7-trioxa-1λ5-phosphabicyclo[2.2.2]octane 1-oxide |
| Standard InChI | InChI=1S/C6H11O4P/c1-2-6-3-8-11(7,9-4-6)10-5-6/h2-5H2,1H3 |
| Standard InChI Key | BYEFHDZWRALTEN-UHFFFAOYSA-N |
| SMILES | CCC12COP(=O)(OC1)OC2 |
| Canonical SMILES | CCC12COP(=O)(OC1)OC2 |
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